
1-Allyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHPI, and it belongs to the class of indole alkaloids. AHPI has been synthesized through several methods, and it has shown promising results in various scientific studies.
作用机制
The mechanism of action of AHPI is still not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. AHPI has been shown to inhibit the activity of several kinases, including JNK, ERK, and p38, which are involved in cell signaling and apoptosis. AHPI has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
AHPI has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of inflammation, and modulation of the immune system. AHPI has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins. AHPI has also been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α and IL-6, and to modulate the activity of immune cells, including T cells and macrophages.
实验室实验的优点和局限性
AHPI has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a multi-targeted agent. However, AHPI also has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to optimize the conditions for the synthesis and use of AHPI in lab experiments.
未来方向
There are several future directions for the study of AHPI, including its potential as a therapeutic agent for cancer, inflammation, and viral infections. Further studies are needed to identify the specific targets and mechanisms of action of AHPI, as well as to optimize the conditions for its synthesis and use in lab experiments. AHPI also has potential applications in the development of new drugs and therapies, and further studies are needed to explore these possibilities.
合成方法
AHPI has been synthesized through several methods, including the Pictet-Spengler reaction and the Fischer indole synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone to form a cyclic imine, which is then reduced to form the indole ring. The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone to form the indole ring. Both methods have been used to synthesize AHPI, and the yield and purity of the compound depend on the specific reaction conditions.
科学研究应用
AHPI has shown promising results in various scientific studies, including its potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. AHPI has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the replication of several viruses, including HIV and HCV. AHPI has also been studied for its potential as a neuroprotective agent and a modulator of the immune system.
属性
产品名称 |
1-Allyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one |
|---|---|
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC 名称 |
3-hydroxy-3-phenacyl-1-prop-2-enylindol-2-one |
InChI |
InChI=1S/C19H17NO3/c1-2-12-20-16-11-7-6-10-15(16)19(23,18(20)22)13-17(21)14-8-4-3-5-9-14/h2-11,23H,1,12-13H2 |
InChI 键 |
QAQBAPIQYPTZTH-UHFFFAOYSA-N |
SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
规范 SMILES |
C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




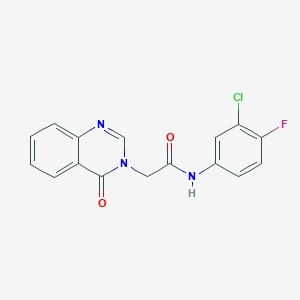
![4-methyl-7-[2-(phenylsulfanyl)ethoxy]-2H-chromen-2-one](/img/structure/B277260.png)
![4-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-ynyl benzoate](/img/structure/B277264.png)
![4-[1-Methyl-2-(2-naphthylsulfonyl)ethyl]morpholine](/img/structure/B277265.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl 3-bromobenzoate](/img/structure/B277267.png)
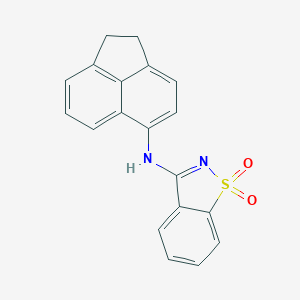
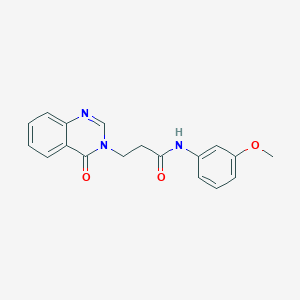
![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-bromobenzoate](/img/structure/B277273.png)
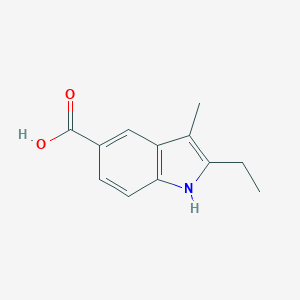
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]benzoic acid](/img/structure/B277282.png)
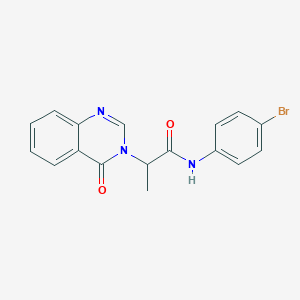
![N-[2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl]-2-methylbenzamide](/img/structure/B277284.png)
![2-[(4-Methylpiperidino)methyl]-1H-benzimidazole](/img/structure/B277285.png)